molecular formula C13H17Br B14346284 1-Bromo-2,2,4,7-tetramethyl-2,3-dihydro-1H-indene CAS No. 91573-02-3

1-Bromo-2,2,4,7-tetramethyl-2,3-dihydro-1H-indene

Cat. No.: B14346284
CAS No.: 91573-02-3
M. Wt: 253.18 g/mol
InChI Key: QHGUFKBMPRBBOQ-UHFFFAOYSA-N
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Description

1-Bromo-2,2,4,7-tetramethyl-2,3-dihydro-1H-indene is an organic compound with the molecular formula C13H17Br It is a derivative of indene, featuring a bromine atom and four methyl groups attached to the indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2,2,4,7-tetramethyl-2,3-dihydro-1H-indene typically involves the bromination of 2,2,4,7-tetramethyl-2,3-dihydro-1H-indene. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,2,4,7-tetramethyl-2,3-dihydro-1H-indene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Substitution: 2,2,4,7-tetramethyl-2,3-dihydro-1H-indene derivatives with different functional groups.

    Oxidation: Ketones or carboxylic acids.

    Reduction: 2,2,4,7-tetramethyl-2,3-dihydro-1H-indene.

Scientific Research Applications

1-Bromo-2,2,4,7-tetramethyl-2,3-dihydro-1H-indene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of novel materials with specific properties.

    Pharmaceutical Research: It may be explored for its potential biological activities and as a building block for drug development.

    Catalysis: The compound can be used as a ligand or precursor in catalytic reactions.

Mechanism of Action

The mechanism of action of 1-Bromo-2,2,4,7-tetramethyl-2,3-dihydro-1H-indene depends on the specific reaction or application. In substitution reactions, the bromine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the compound undergoes electron transfer processes to form oxidized products. The molecular targets and pathways involved vary based on the specific chemical or biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2,2,4,7-tetramethyl-1H-indene
  • 2,2,4,7-Tetramethyl-2,3-dihydro-1H-indene
  • 1,1,4,7-Tetramethylindan

Uniqueness

1-Bromo-2,2,4,7-tetramethyl-2,3-dihydro-1H-indene is unique due to the presence of the bromine atom and the specific arrangement of methyl groups on the indene ring. This structural uniqueness imparts distinct reactivity and properties compared to its analogs, making it valuable for specific synthetic and research applications.

Properties

CAS No.

91573-02-3

Molecular Formula

C13H17Br

Molecular Weight

253.18 g/mol

IUPAC Name

1-bromo-2,2,4,7-tetramethyl-1,3-dihydroindene

InChI

InChI=1S/C13H17Br/c1-8-5-6-9(2)11-10(8)7-13(3,4)12(11)14/h5-6,12H,7H2,1-4H3

InChI Key

QHGUFKBMPRBBOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(C(C2=C(C=C1)C)Br)(C)C

Origin of Product

United States

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